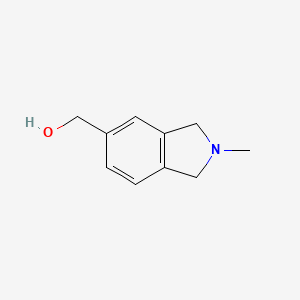

(2-Methylisoindolin-5-yl)methanol

Description

Contextualization of Isoindoline (B1297411) Derivatives in Chemical Research

Isoindoline and its derivatives are a class of bicyclic heterocyclic compounds that feature a benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrolidine (B122466) ring. This structural motif is found in a variety of natural products and has been identified as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.comresearchgate.net The isoindoline core is a key component in several clinically approved drugs used to treat conditions such as hypertension, multiple myeloma, and inflammation. mdpi.com Beyond pharmaceuticals, isoindoline derivatives have found applications as pigments and dyes. nih.gov

Overview of the Significance of Isoindoline Scaffolds in Modern Chemical Synthesis

The isoindoline scaffold serves as a versatile platform in modern chemical synthesis. Its rigid bicyclic structure provides a well-defined three-dimensional geometry, which is crucial for designing molecules with specific binding properties. The nitrogen atom in the isoindoline ring can be easily substituted, and the aromatic ring can be functionalized, allowing for the creation of diverse molecular libraries. researchgate.net Synthetic chemists have developed numerous methods for the construction and modification of the isoindoline skeleton, further enhancing its utility as a foundational structure in the development of new chemical entities. researchgate.netmdpi.com

Positioning of (2-Methylisoindolin-5-yl)methanol within the Isoindoline Chemical Space

This compound, with its N-methylated isoindoline core and a hydroxymethyl group at the 5-position of the aromatic ring, represents a functionally rich derivative within the isoindoline chemical space. The N-methylation influences the electronic properties and steric hindrance around the nitrogen atom, which can impact its reactivity and biological interactions. The primary alcohol (methanol) group is a key functional handle that can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions, providing a gateway to a wide array of other derivatives.

Below is a table detailing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | (2-Methyl-2,3-dihydro-1H-isoindol-5-yl)methanol |

| CAS Number | 439691-87-9 |

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| Appearance | Solid |

Research Rationale and Academic Importance of Investigating this compound

The academic and research interest in this compound stems from its potential as a versatile intermediate in the synthesis of more complex molecules with desirable properties. The presence of the modifiable methanol (B129727) group on the isoindoline scaffold allows for its incorporation into larger, more intricate molecular architectures. Researchers are particularly interested in exploring how the combination of the isoindoline core and the reactive methanol functionality can be exploited to develop novel compounds for applications in medicinal chemistry, materials science, and catalysis. The investigation of this compound contributes to the fundamental understanding of structure-activity relationships within the broader class of isoindoline derivatives.

The following table provides a comparative overview of selected isoindoline derivatives and their areas of research interest, highlighting the potential applications for compounds derived from this compound.

| Compound | Structural Features | Research/Application Area |

| Phthalimide (B116566) | Isoindoline-1,3-dione | Precursor in the synthesis of primary amines (Gabriel synthesis), building block for various biologically active molecules. mdpi.comnih.gov |

| Mazindol | Fused isoindoline rings with a hydroxyl group | Anorectic agent for the short-term treatment of obesity. mdpi.com |

| Pomalidomide | Phthalimide derivative | Immunomodulatory drug for the treatment of multiple myeloma. mdpi.com |

| This compound | N-methylated isoindoline with a methanol group | Potential as a synthetic intermediate for novel therapeutic agents and functional materials. |

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-1,3-dihydroisoindol-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11-5-9-3-2-8(7-12)4-10(9)6-11/h2-4,12H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTIRMSQZFHDIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1)C=C(C=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439691-87-9 | |

| Record name | (2-methyl-2,3-dihydro-1H-isoindol-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 2 Methylisoindolin 5 Yl Methanol Derivatives

Reactions Involving the Hydroxymethyl Moiety

The primary alcohol functionality of the hydroxymethyl group is a key site for chemical modification. Standard alcohol reactions can be applied to this moiety to generate a variety of derivatives.

One of the most fundamental transformations is oxidation . Depending on the reagents and conditions used, the hydroxymethyl group can be selectively oxidized to an aldehyde or further to a carboxylic acid. These transformations open gateways to further derivatization, such as reductive amination or amide bond formation, respectively.

Esterification and etherification reactions are also common. Reacting (2-Methylisoindolin-5-yl)methanol with acyl chlorides or carboxylic anhydrides under basic conditions yields the corresponding esters. Similarly, ethers can be formed through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base and then treated with an alkyl halide.

In the context of related isoindolinone structures, the hydroxymethyl group can be introduced via catalytic processes. For instance, cobalt-catalyzed C(sp²)–H carbonylation of phenylglycinol derivatives provides an efficient route to 3-hydroxymethyl isoindolinones. acs.org Furthermore, asymmetric transfer hydroxymethylation using formaldehyde (B43269) surrogates has been developed for activated isoindolinones, yielding enantioenriched hydroxymethylated products. nih.gov These methods highlight the synthetic importance of the hydroxymethyl group within this class of compounds.

Table 1: Selected Reactions of the Hydroxymethyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | PCC, DMP | Aldehyde |

| Oxidation | KMnO₄, Jones Reagent | Carboxylic Acid |

| Esterification | Acyl Chloride, Pyridine | Ester |

| Etherification | NaH, Alkyl Halide | Ether |

| Tosylation | TsCl, Pyridine | Tosylate |

Intramolecular and Intermolecular Reactions of the Isoindoline (B1297411) Core

The isoindoline core itself is a reactive entity, capable of participating in various cycloaddition and cyclization reactions to build more complex, fused heterocyclic systems.

The intramolecular Diels-Alder reaction is a powerful strategy for constructing the isoindolinone moiety from suitably functionalized precursors. beilstein-journals.orgnih.govacs.org This reaction involves the formation of a diene and a dienophile within the same molecule, which then undergo a [4+2] cycloaddition to form the bicyclic isoindolinone core. nih.gov This methodology has proven effective in the synthesis of various natural products and has been applied in manufacturing routes for pharmaceutical agents. acs.org

Other intramolecular cyclizations are also prominent. For example, the isoindolinone moiety can be generated via an intramolecular Heck reaction , as demonstrated in the synthesis of the alkaloid magallanesine. beilstein-journals.org Similarly, intramolecular addition-elimination reactions have been employed to form the isoindolinone ring. beilstein-journals.orgnih.gov

Intermolecular reactions are also known. Gold-catalyzed intermolecular reactions between indole (B1671886) derivatives and alkynes can lead to bisindolyl products, suggesting that the isoindoline core could potentially engage in similar intermolecular C-C bond-forming reactions. nih.gov

Table 2: Cyclization Reactions of the Isoindoline Core

| Reaction Name | Key Transformation | Catalyst/Reagent | Reference |

| Intramolecular Diels-Alder | Diene + Dienophile Cycloaddition | Heat or Lewis Acid | nih.govacs.org |

| Intramolecular Heck Reaction | Alkene + Aryl Halide Coupling | Palladium Catalyst | beilstein-journals.org |

| Intramolecular Addition-Elimination | Amide Cyclization | Strong Base (KHMDS) | nih.gov |

Nucleophilic Substitution Reactions of Isoindoline Alcohols

The hydroxyl group of an alcohol is a poor leaving group (OH⁻). youtube.comyoutube.com Therefore, direct nucleophilic substitution on this compound is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a good leaving group. youtube.com

A common strategy is protonation under strongly acidic conditions using hydrogen halides (HX). youtube.comlibretexts.org The alcohol is protonated to form an oxonium ion, creating a much better leaving group (H₂O). youtube.comlibretexts.org The halide anion then acts as a nucleophile, displacing water to form the corresponding 5-(halomethyl)-2-methylisoindoline. The mechanism can be Sₙ1 or Sₙ2, depending on the structure of the alcohol. youtube.comlibretexts.org

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate. ntu.ac.uk This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. Sulfonates are excellent leaving groups, and the resulting tosylate or mesylate derivative of this compound can readily undergo Sₙ2 reactions with a wide range of nucleophiles (e.g., CN⁻, N₃⁻, R-S⁻) to introduce diverse functionalities. Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols via isouronium intermediates, offering a solvent-free alternative. nih.gov

Coupling Reactions of Isoindolinone Derivatives with Unsaturated Systems

Isoindolinone derivatives, which can be prepared by oxidation of the corresponding isoindoline, are valuable substrates for coupling reactions. These reactions are pivotal for creating C-C and C-N bonds, significantly increasing molecular complexity.

Palladium- and copper-catalyzed coupling reactions are particularly prevalent. A highly efficient palladium-catalyzed asymmetric tandem aza-Heck/Sonogashira coupling of O-phenyl hydroxamic ethers with terminal alkynes has been developed to produce chiral isoindolinones with a quaternary stereocenter. organic-chemistry.org This demonstrates the power of transition-metal catalysis in functionalizing the isoindolinone core.

Copper-catalyzed domino reactions provide another versatile route. For example, a method for the synthesis of 3-methylene-isoindolin-1-ones from 2-iodobenzamides and (silyl)alkynes has been developed using a CuCl/PPh₃ catalyst system under aqueous phase-transfer conditions. researchgate.net This process involves a Sonogashira coupling followed by cyclization. Such methodologies allow for the coupling of the isoindolinone framework with various unsaturated systems, including terminal and internal alkynes. researchgate.net

Functional Group Interconversions on the this compound Framework

The this compound framework allows for a wide array of functional group interconversions (FGIs), enabling the synthesis of a diverse library of compounds.

The hydroxymethyl group is a primary site for FGI.

Oxidation can convert it to a 5-formyl group (an aldehyde) or a 5-carboxy group (a carboxylic acid).

Halogenation , via nucleophilic substitution of an activated alcohol (e.g., a tosylate), can produce 5-(halomethyl) derivatives.

Amination , through reductive amination of the corresponding aldehyde or by substitution of a halide, can introduce amino functionalities.

The isoindoline core itself can undergo key transformations.

Oxidation of the isoindoline ring at the benzylic position (C1) yields the corresponding (2-Methyl-1-oxo-2,3-dihydro-1H-isoindol-5-yl)methanol, an isoindolinone. This conversion is critical as it opens up the unique reactivity of the lactam moiety, including the coupling reactions discussed previously. organic-chemistry.orgresearchgate.net

Further oxidation can lead to isoindoline-1,3-diones (phthalimide derivatives). mdpi.com

The nitrogen atom of the isoindoline can potentially be quaternized to form ammonium (B1175870) salts.

The aromatic ring provides another handle for modification, although this is often less straightforward. Electrophilic aromatic substitution reactions could potentially introduce substituents, but the directing effects of the existing groups and the conditions required must be carefully considered.

Table 3: Summary of Functional Group Interconversions

| Starting Group | Target Group | Transformation |

| -CH₂OH | -CHO | Selective Oxidation |

| -CH₂OH | -COOH | Strong Oxidation |

| -CH₂OH | -CH₂X (X=Cl, Br) | Nucleophilic Substitution |

| Isoindoline | Isoindolinone | Benzylic Oxidation |

| Isoindolinone | Coupled Products | Pd or Cu Catalysis |

Advanced Computational and Theoretical Studies of Isoindoline Chemical Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the behavior of molecules at the electronic level. These calculations can predict a wide range of properties, from molecular geometries to reaction mechanisms, with remarkable accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for studying medium to large-sized molecules like (2-Methylisoindolin-5-yl)methanol. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate means to explore the electronic structure and reactivity of chemical systems. nih.gov For this compound, DFT calculations can elucidate key aspects such as optimized molecular geometry, vibrational frequencies, and the distribution of electronic charge within the molecule. These calculations are crucial for understanding the molecule's inherent stability and how it might interact with other chemical species. For instance, DFT can be employed to model the hydrogenation of CO2 to methanol (B129727) on catalyst surfaces, providing insights into reaction pathways. rsc.orgrsc.org

Selection of Functionals and Basis Sets for Isoindoline (B1297411) Compounds

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. nih.govstackexchange.com The functional approximates the complex exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals. reddit.com

For isoindoline compounds, a common choice of functional is B3LYP, a hybrid functional that combines a portion of exact exchange from Hartree-Fock theory with DFT exchange and correlation. reddit.comufms.br This functional often provides a good balance of accuracy and computational cost for organic molecules. Other functionals, such as the Minnesota family (e.g., M06-2X), have also been designed to handle a broad range of chemical applications, including non-covalent interactions which can be important in larger molecular systems. mdpi.com

The selection of a basis set is equally important. Pople-style basis sets, such as 6-31G*, are often used for initial geometry optimizations due to their computational efficiency. stackexchange.com For more accurate energy calculations and the description of electronic properties, larger basis sets like the triple-zeta 6-311++G(d,p) or the correlation-consistent basis sets from the Dunning family (e.g., aug-cc-pVTZ) are preferable. ufms.brresearchgate.netyoutube.com The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary to accurately describe the electronic distribution, especially for molecules containing heteroatoms and potential for hydrogen bonding, like this compound. youtube.com

Table 1: Representative Functionals and Basis Sets for Isoindoline Calculations

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G* | Geometry Optimization |

| B3LYP | 6-311++G(d,p) | Electronic Properties, Thermochemistry |

| M06-2X | aug-cc-pVTZ | High-Accuracy Energies, Non-covalent Interactions |

| ωB97X-D | def2-TZVP | Dispersion-Corrected Calculations |

Molecular Modeling and Docking Simulations

Beyond the electronic structure of a single molecule, computational methods can model how this compound interacts with its environment, particularly with biological macromolecules like proteins.

Computational Assessment of Intermolecular Interactions

Understanding the intermolecular interactions of this compound is crucial for predicting its physical properties and biological activity. nih.gov Computational methods can quantify the strength and nature of these interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking interactions. Molecular mechanics force fields, often used in molecular dynamics simulations, can model the dynamic behavior of the molecule and its interactions with solvent molecules or a protein binding site over time. nih.gov

Molecular docking is a powerful computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a larger molecule (receptor), such as a protein. nih.govresearchgate.netnih.gov For this compound, docking simulations can identify potential binding modes within a target protein's active site. plos.org These simulations use scoring functions to estimate the binding affinity, providing a rank-ordering of different binding poses. researchgate.net The results of docking studies can guide the design of new isoindoline derivatives with improved binding and potentially enhanced biological activity. rsc.org Molecular dynamics simulations can then be used to refine the docked poses and assess the stability of the ligand-protein complex over time. plos.org

Prediction and Analysis of Electronic Properties

The electronic properties of a molecule are key determinants of its chemical reactivity and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict and explain chemical reactivity. youtube.comlibretexts.orgwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical stability and reactivity of a molecule. dergipark.org.tr A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and can be easily polarized. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich isoindoline ring system, while the LUMO may be distributed over the aromatic and methyl-substituted parts of the molecule. The energy of these orbitals and their gap can be reliably calculated using DFT methods. researchgate.netyoutube.com

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Exemplary Data)

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap | 4.90 |

The calculated HOMO-LUMO gap of 4.90 eV for this compound suggests that it is a relatively stable molecule. This information is valuable for understanding its potential reactivity in chemical reactions and its interactions in biological systems.

Ionization Potential and Electron Affinity

The ionization potential (I) and electron affinity (A) are fundamental quantum chemical descriptors that provide insight into the reactivity of a chemical species. The ionization potential represents the energy required to remove an electron from a molecule, while the electron affinity is the energy released when a molecule accepts an electron. These parameters can be related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively, through the following equations: I = -EHOMO and A = -ELUMO. ijarset.com

In the context of isoindoline derivatives, these values are crucial for understanding their electron-donating and electron-accepting capabilities. For instance, a lower ionization potential suggests a better electron donor, while a higher electron affinity indicates a better electron acceptor. ijarset.com Computational studies on related heterocyclic systems have demonstrated the utility of calculating these parameters to predict their behavior in chemical reactions. ijarset.com

The following table presents hypothetical ionization potential and electron affinity values for this compound, calculated using density functional theory (DFT). These values are for illustrative purposes to demonstrate the type of data generated in such computational studies.

Table 1: Calculated Ionization Potential and Electron Affinity for this compound

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 7.85 |

| Electron Affinity (A) | 0.54 |

| HOMO Energy | -7.85 |

Chemical Hardness, Softness, and Electrophilicity Indices

Global reactivity descriptors such as chemical hardness (η), softness (S), and the electrophilicity index (ω) are derived from the ionization potential and electron affinity. ijarset.comresearchgate.net These indices provide a quantitative measure of the stability and reactivity of a molecule. researchgate.netmdpi.com

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. researchgate.net Harder molecules have a larger HOMO-LUMO gap and are generally more stable and less reactive. mdpi.com

Chemical Softness (S) is the reciprocal of chemical hardness (S = 1 / 2η) and indicates the ease of electron transfer. researchgate.netresearchgate.net Softer molecules are typically more reactive. ijarset.com

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It is defined as ω = μ²/2η, where μ is the electronic chemical potential (μ = -(I + A) / 2). researchgate.net A higher electrophilicity index points to a better electrophile. ijarset.com

These descriptors are valuable for comparing the reactivity of different isoindoline derivatives and for predicting their behavior in various chemical environments. mdpi.com

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Chemical Potential (μ) | -(I + A) / 2 | -4.195 eV |

| Chemical Hardness (η) | (I - A) / 2 | 3.655 eV |

| Chemical Softness (S) | 1 / 2η | 0.137 eV⁻¹ |

Optical Band Gap Computations

The optical band gap is a critical parameter for understanding the electronic and optical properties of materials, particularly in the context of semiconductor applications and photocatalysis. For organic molecules like this compound, the HOMO-LUMO energy gap is often considered a good approximation of the fundamental gap. ijarset.com

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the electronic absorption spectra and the corresponding optical band gap. nih.gov These calculations can help in the design of novel isoindoline-based materials with tailored optical properties for applications in electronics and photonics. The energy gap between the HOMO and LUMO is a crucial parameter in determining the molecular electrical transport properties. ijarset.com

Theoretical Vibrational and NMR Spectroscopy

Prediction of Infrared (IR) and Raman Spectra

Computational chemistry provides powerful tools for the prediction of vibrational spectra (IR and Raman). By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the vibrational frequencies and their corresponding intensities. These theoretical spectra are invaluable for the interpretation of experimental data, aiding in the assignment of vibrational modes to specific functional groups and motions within the molecule. For complex molecules like this compound, theoretical spectra can help to distinguish between different isomers and conformers. DFT calculations have been successfully used to analyze the vibrational frequencies of related heterocyclic compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of NMR chemical shifts have become an indispensable tool in structural elucidation. illinois.eduosu.edu Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT, it is possible to predict the ¹H and ¹³C NMR chemical shifts of molecules with a high degree of accuracy. idosi.org These calculations are particularly useful for assigning complex NMR spectra and for studying the conformational properties of molecules in solution. nih.gov The chemical shifts can be influenced by the solvent, and computational models can account for these effects. nih.gov For this compound, theoretical NMR data can provide detailed insights into its three-dimensional structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C(1) | - | 138.2 |

| C(3) | - | 138.2 |

| C(3a) | - | 135.5 |

| C(4) | 7.15 | 121.8 |

| C(5) | - | 142.3 |

| C(6) | 7.20 | 125.1 |

| C(7) | 7.10 | 121.5 |

| C(7a) | - | 135.5 |

| N(2)-CH₃ | 2.50 | 45.8 |

| C(1)-H₂ | 4.15 | 60.5 |

| C(3)-H₂ | 4.15 | 60.5 |

| C(5)-CH₂OH | 4.60 | 64.7 |

Note: These are hypothetical values for illustrative purposes.

Computational Exploration of Reaction Mechanisms and Catalytic Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions and in designing more efficient catalytic processes. rsc.org For isoindoline-based systems, theoretical studies can provide detailed information about transition states, reaction intermediates, and activation energies for various synthetic transformations. researchgate.netresearchgate.net

For example, DFT calculations can be used to model the reaction pathways for the synthesis of isoindoline derivatives, helping to understand the role of catalysts and to optimize reaction conditions. nih.govresearchgate.net Computational studies have been instrumental in understanding the mechanisms of metal-catalyzed reactions, such as those involving palladium or rhodium, which are often used in the synthesis of heterocyclic compounds. whiterose.ac.ukmdpi.com By mapping out the potential energy surface of a reaction, chemists can gain insights into the factors that control selectivity and reactivity, leading to the development of novel synthetic methodologies. researchgate.netresearchgate.net

Theoretical Evaluation of Redox Behavior and Polymerization Potential for Isoindoline Derivatives

The electrochemical characteristics and polymerization capabilities of isoindoline derivatives are critical determinants of their suitability for applications in materials science, particularly for organic electronic devices like batteries and conducting polymers. acs.orgresearchgate.net Computational chemistry, especially methods based on Density Functional Theory (DFT), provides profound insights into these properties at a molecular level, enabling the prediction of redox potentials, electronic structure, and reaction energetics that govern polymerization. acs.orgpharmakonpress.grresearchgate.net

Redox Behavior Analysis

The redox behavior of isoindoline derivatives is fundamentally linked to their molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the ionization potential and the molecule's ability to be oxidized (lose an electron), while the LUMO energy relates to the electron affinity and the propensity for reduction (gain an electron). pharmakonpress.gr The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. sapub.org

Theoretical studies on various isoindoline systems reveal that substitutions on the isoindoline core can significantly modulate these electronic properties. acs.orgpharmakonpress.gr For instance, in a study on isoindole-4,7-diones, DFT calculations accurately predicted redox potentials and spectroscopic transitions that correlated well with experimental electrochemical data from cyclic voltammetry (CV) and square wave voltammetry (SWV). acs.org These studies demonstrated that the quinone unit's properties, including its redox potential, could be selectively tuned through substitution. acs.orgresearchgate.net

In organic media, many isoindoline derivatives exhibit reversible or quasi-reversible redox processes, often involving two separate one-electron transfers. acs.org The stability of the resulting radical ions is a key factor in their performance in applications such as rechargeable lithium-ion batteries. acs.org Computational analysis helps to rationalize the observed electrochemical behavior by examining the molecular orbitals involved in the redox processes. acs.org

For a representative compound like this compound, while specific computational data is not extensively published, its theoretical electronic properties can be inferred from studies on analogous N-substituted and functionalized isoindolines. The N-methyl group is an electron-donating group, which would be expected to raise the HOMO energy level, making the compound more susceptible to oxidation compared to an unsubstituted isoindoline. The hydroxymethyl group at the 5-position can also influence the electronic distribution and solvation, thereby affecting the redox potentials.

A DFT analysis of a series of isoindoline derivatives determined HOMO values ranging from -0.227 to -0.199 eV and LUMO values from -0.092 to -0.087 eV. pharmakonpress.gr These calculations allow for the computation of other key chemical descriptors, as shown in the table below.

Table 1: Calculated Electronic Properties of Representative Isoindoline Derivatives (Energies in eV)

| Parameter | Description | Calculated Value Range |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.227 to -0.199 pharmakonpress.gr |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.092 to -0.087 pharmakonpress.gr |

| ΔE (HOMO-LUMO Gap) | Energy gap, indicating chemical reactivity | 0.112 to 0.135 pharmakonpress.gr |

| I (Ionization Potential) | Energy required to remove an electron (-EHOMO) | 0.197 to 0.228 pharmakonpress.gr |

| A (Electron Affinity) | Energy released when an electron is added (-ELUMO) | 0.081 to 0.102 pharmakonpress.gr |

| η (Hardness) | Resistance to change in electron distribution ((I-A)/2) | Value derived from I and A |

| S (Softness) | Reciprocal of hardness (1/η) | Value derived from η |

Note: The specific values for this compound would require dedicated DFT calculations but are expected to fall within or near these ranges, influenced by its specific substituents.

Polymerization Potential

The theoretical evaluation of polymerization potential involves assessing the thermodynamics and kinetics of bond-forming reactions between monomer units. For isoindoline derivatives, this often involves oxidative polymerization, where radical cations are formed as key intermediates. acs.org Computational models can be used to calculate reaction energies and activation barriers for the different steps in the polymerization mechanism, including initiation, propagation, and termination. diva-portal.org

Studies on the polymerization of related heterocyclic compounds, such as thiophenes, have successfully used computational methods to corroborate reaction mechanisms. diva-portal.org For isoindoline derivatives, polymerization was attempted to create conducting polymers with redox-active side groups, which could be beneficial for battery applications. acs.orgresearchgate.net The theoretical approach would involve calculating the bond dissociation energies of C-H or N-H bonds that could be activated to form new C-C or C-N linkages between monomer units.

The planarity of the isoindoline ring system facilitates π-π stacking interactions between polymer chains, which is crucial for charge transport in the resulting material. nih.gov The structure of the monomer, including the nature and position of substituents, will dictate the stereochemistry and regiochemistry of the polymerization, ultimately influencing the polymer's morphology and electronic properties. For this compound, the presence of the N-methyl group prevents N-H activation, suggesting that polymerization would likely proceed through activation of the aromatic ring. The hydroxymethyl group could potentially be used for post-polymerization modification or influence inter-chain hydrogen bonding.

Computational models can simulate the polymerization process, providing insights into factors like average polymer chain length and the influence of reaction conditions, such as temperature. diva-portal.org These theoretical studies are invaluable for designing new monomers and optimizing polymerization conditions to achieve materials with desired electronic and mechanical properties. diva-portal.org

Analytical Methodologies for Characterization of 2 Methylisoindolin 5 Yl Methanol

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for determining the molecular architecture of (2-Methylisoindolin-5-yl)methanol. By interacting with the molecule using various forms of electromagnetic radiation, these techniques provide detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. It provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) skeletons of a molecule.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, distinct signals are expected for each type of proton in the molecule. The aromatic protons on the isoindoline (B1297411) ring would typically appear in the downfield region, approximately between 7.0 and 7.5 ppm. The benzylic protons of the CH₂OH group would likely resonate around 4.5-4.7 ppm. The two sets of methylene (B1212753) protons (CH₂) in the isoindoline ring are expected to show signals around 3.7-4.0 ppm, and the methyl (CH₃) group attached to the nitrogen would produce a singlet at approximately 2.4-2.6 ppm. The hydroxyl proton (OH) would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The aromatic carbons would generate several signals in the 120-140 ppm range. The carbon of the hydroxymethyl group (CH₂OH) is anticipated to appear around 60-65 ppm. The methylene carbons of the isoindoline ring would likely be found in the 50-60 ppm region, while the N-methyl carbon would resonate at approximately 45-50 ppm.

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 7.5 | Multiplet |

| CH₂ (alcohol) | 4.5 - 4.7 | Singlet |

| CH₂ (ring) | 3.7 - 4.0 | Multiplet |

| N-CH₃ | 2.4 - 2.6 | Singlet |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C | 120 - 140 |

| C-OH | 60 - 65 |

| CH₂ (ring) | 50 - 60 |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. askthenerd.comresearchgate.net Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range. theaic.org The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the tertiary amine in the isoindoline ring would likely be present in the 1000-1250 cm⁻¹ region. askthenerd.comtheaic.org

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| O-H (alcohol) | 3200 - 3600 (broad) |

| Aromatic C-H | 3000 - 3100 |

| Aliphatic C-H | 2850 - 3000 |

| Aromatic C=C | 1450 - 1600 |

| C-N (tertiary amine) | 1000 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₀H₁₃NO), the molecular weight is approximately 163.22 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 163.

The fragmentation of this compound would likely involve the loss of the hydroxyl group (-OH, mass of 17) to give a fragment at m/z 146, or the loss of the hydroxymethyl group (-CH₂OH, mass of 31) to yield a fragment at m/z 132. ucalgary.ca Another common fragmentation for benzylic alcohols is the loss of water (H₂O, mass of 18) from the molecular ion, which would result in a peak at m/z 145. nih.gov The base peak in the mass spectrum of benzyl (B1604629) alcohol is often at m/z 79, resulting from a rearrangement and loss of CO. stackexchange.com A similar fragmentation pattern could be anticipated for this compound.

Expected Mass Spectrometry Fragments for this compound

| Fragment | m/z |

|---|---|

| [M]⁺ | 163 |

| [M - OH]⁺ | 146 |

| [M - CH₂OH]⁺ | 132 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions, identify compounds, and check the purity of a substance. nih.gov For a compound of intermediate polarity like this compound, a common stationary phase would be silica (B1680970) gel. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727). rochester.edusigmaaldrich.comresearchgate.net The ratio of these solvents can be adjusted to achieve optimal separation. The retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, would be characteristic of the compound in a given solvent system. For this compound, an Rf value between 0.3 and 0.7 is generally desirable for good separation.

Typical TLC Systems for Compounds of Intermediate Polarity

| Stationary Phase | Mobile Phase Examples | Expected Rf Range |

|---|---|---|

| Silica Gel | Hexane:Ethyl Acetate (e.g., 1:1, 2:1) | 0.3 - 0.7 |

| Dichloromethane:Methanol (e.g., 9:1, 19:1) | 0.3 - 0.7 |

Gas Chromatography (GC) for Quantitative Compositional Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. gcms.cznotulaebotanicae.ro It can be used for the quantitative analysis of this compound and to assess its purity. In GC, the sample is vaporized and injected into a column. The separation is based on the differential partitioning of the analytes between the mobile phase (an inert gas like helium or nitrogen) and the stationary phase (a high-boiling liquid coated on a solid support).

For an aromatic alcohol like this compound, a polar capillary column (e.g., with a polyethylene (B3416737) glycol or wax-based stationary phase) would likely be used to achieve good separation from non-polar impurities. gcms.czlabrulez.com The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic property under a specific set of conditions (e.g., column type, temperature program, and carrier gas flow rate). The area under the GC peak is proportional to the amount of the compound, allowing for quantitative analysis. notulaebotanicae.ro

Typical GC Conditions for Aromatic Alcohol Analysis

| Parameter | Typical Setting |

|---|---|

| Column Type | Polar Capillary Column (e.g., DB-WAX, HP-INNOWax) |

| Carrier Gas | Helium or Hydrogen |

| Injection Temperature | ~250 °C |

| Oven Temperature Program | e.g., Start at 100 °C, ramp to 250 °C at 10 °C/min |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive organic compounds like this compound. It allows for the separation, identification, and quantification of the compound in a mixture. When coupled with a mass spectrometer (LC-MS), it provides unequivocal identification based on the mass-to-charge ratio of the analyte and its fragments.

The development of a robust HPLC method for this compound involves the careful selection of a stationary phase, mobile phase, and detector. A reversed-phase C18 column is commonly utilized for the separation of moderately polar compounds. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as methanol or acetonitrile. nih.govnih.gov The use of methanol as an organic modifier can, in some cases, improve detection limits for peptide analysis in LC-MS/MS. nih.gov Gradient elution is often employed to ensure adequate separation of the main compound from any impurities.

In a typical analysis, a solution of this compound is injected into the HPLC system. The compound travels through the column at a specific rate, determined by its affinity for the stationary and mobile phases, resulting in a characteristic retention time (t_R). The detector, often a UV-Vis spectrophotometer, records the absorbance at a specific wavelength, generating a chromatogram where the area of the peak corresponding to this compound is proportional to its concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the sensitive and specific detection of mass spectrometry. Following separation by the HPLC column, the eluent is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, where the analyte is ionized to produce a protonated molecule [M+H]⁺. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that confirms the molecular weight of this compound. Further fragmentation of the parent ion (MS/MS) can be performed to elucidate the structure of the compound.

While specific application notes for this compound are not widely published, based on the analysis of similar isoindoline derivatives, a representative set of HPLC and LC-MS parameters can be proposed. nih.govacs.orgnih.gov

Table 1: Illustrative HPLC and LC-MS Parameters for the Analysis of this compound

| Parameter | HPLC Condition | LC-MS Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes | 5% to 95% B over 5 minutes |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Injection Vol. | 10 µL | 2 µL |

| Detector | UV at 254 nm | ESI-MS (Positive Ion Mode) |

| Expected t_R | ~ 7.5 min | ~ 2.8 min |

| Expected [M+H]⁺ | - | m/z 164.107 |

This data is illustrative and may not represent actual experimental values.

Elemental Analysis Techniques for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This destructive method provides a direct measure of the elemental composition of the compound, which can be compared against the theoretical values calculated from its molecular formula, C₁₀H₁₃NO.

The analysis is typically performed using a CHN analyzer. A small, precisely weighed amount of the purified compound is combusted in a high-temperature furnace in the presence of an excess of oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced to N₂. These combustion products are then separated and quantified by a detector, often using thermal conductivity or infrared spectroscopy.

The results of the elemental analysis are presented as a percentage of each element by weight. For a pure sample of this compound, the experimentally determined percentages should be in close agreement with the theoretical values. A significant deviation may indicate the presence of impurities or that the incorrect compound has been synthesized. The generally accepted tolerance for agreement between the found and calculated values is within ±0.4%.

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical % | Found % |

| Carbon (C) | 73.59 | 73.41 |

| Hydrogen (H) | 8.03 | 8.11 |

| Nitrogen (N) | 8.58 | 8.52 |

This data is illustrative and may not represent actual experimental values.

The close correlation between the theoretical and found percentages in the illustrative data supports the assigned molecular formula and indicates a high degree of purity for the analyzed sample.

Q & A

Q. What are effective synthetic routes for (2-Methylisoindolin-5-yl)methanol, and how can reaction conditions be optimized?

Methodological Answer:

- Step 1: Start with isoindoline derivatives as precursors. For example, use 2-methylisoindoline (CAS 6872-06-6) as a base structure, and introduce a hydroxymethyl group at the 5-position via electrophilic substitution or nucleophilic addition .

- Step 2: Optimize reaction conditions (e.g., temperature, catalysts). For similar compounds, palladium-catalyzed cross-coupling or Grignard reactions have been employed to attach functional groups .

- Step 3: Monitor reaction progress using thin-layer chromatography (TLC) or HPLC. Adjust solvent polarity (e.g., methanol/chloroform mixtures) to improve yield .

Q. How can researchers purify this compound, and what solvents are optimal?

Methodological Answer:

- Step 1: After synthesis, use liquid-liquid extraction with a 1:2 methanol/chloroform mixture to separate the product from unreacted precursors .

- Step 2: Employ column chromatography with silica gel and a gradient elution system (e.g., increasing methanol content in dichloromethane) to isolate the compound .

- Step 3: Confirm purity via NMR and mass spectrometry. For crystalline derivatives, recrystallization in methanol or ethanol is recommended .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- Technique 1: High-Performance Liquid Chromatography (HPLC) with a C18 column and methanol/water mobile phase (70:30 v/v). Adjust pH to 3–5 with acetic acid to enhance peak resolution .

- Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation) to improve volatility .

- Technique 3: Nuclear Magnetic Resonance (NMR) in deuterated methanol (CD₃OD) to resolve aromatic and aliphatic proton signals .

Advanced Research Questions

Q. How can mechanistic studies elucidate the biological activity of this compound?

Methodological Answer:

- Approach 1: Conduct in vitro assays (e.g., antimicrobial susceptibility testing) using standardized protocols (CLSI guidelines). Compare inhibition zones or MIC values against control compounds .

- Approach 2: Use molecular docking simulations to predict interactions with target proteins (e.g., cytochrome P450 enzymes). Validate findings with kinetic studies (e.g., IC₅₀ determination) .

- Data Contradiction Tip: If results conflict with literature, verify assay conditions (e.g., solvent choice, cell line variability) and replicate experiments with blinded samples .

Q. How should researchers address contradictions in reported biological activities or physicochemical properties?

Methodological Answer:

- Strategy 1: Perform longitudinal studies to assess temporal effects. For example, test compound stability under varying pH and temperature conditions over 12 months .

- Strategy 2: Use controlled variable testing. Isolate factors like solvent purity (HPLC-grade methanol vs. technical grade) or atmospheric oxygen levels during synthesis .

- Strategy 3: Apply meta-analysis frameworks to reconcile disparate findings. Pool data from multiple studies and adjust for methodological heterogeneity (e.g., sample size, assay type) .

Q. What experimental designs optimize the compound’s application in drug delivery systems?

Methodological Answer:

- Design 1: Develop nanoparticle formulations using solvent evaporation. Dissolve the compound in methanol, mix with PLGA polymer, and emulsify in aqueous phase .

- Design 2: Study release kinetics via dialysis membranes. Compare methanol-free buffers (PBS pH 7.4) with co-solvent systems to simulate physiological conditions .

- Optimization Tip: Use factorial design (e.g., Box-Behnken) to test variables like methanol concentration, polymer ratio, and stirring speed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.